molecular formula C14H12Cl2N2O3S B11638014 N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide

N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B11638014
M. Wt: 359.2 g/mol
InChI Key: QJLWPWJTQRQIJE-UHFFFAOYSA-N
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Description

N-{4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}acetamide is a sulfonamide-derived acetamide featuring a 3,5-dichlorophenyl group attached via a sulfamoyl linkage to a para-substituted phenyl ring bearing an acetamide moiety. Its synthesis typically involves sulfonylation of aniline derivatives followed by acetylation, though specific protocols vary depending on substituents .

Properties

Molecular Formula

C14H12Cl2N2O3S

Molecular Weight

359.2 g/mol

IUPAC Name

N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H12Cl2N2O3S/c1-9(19)17-12-2-4-14(5-3-12)22(20,21)18-13-7-10(15)6-11(16)8-13/h2-8,18H,1H3,(H,17,19)

InChI Key

QJLWPWJTQRQIJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with 3,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Crystal Structure and Geometry

N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}acetamide ()
  • Structural Differences : The 3,4-dimethylphenyl group replaces the 3,5-dichlorophenyl substituent.
  • Crystal Data :
    • Space Group: $ P\overline{1} $
    • Lattice Constants: $ a = 8.253 \, \text{Å}, \, b = 9.866 \, \text{Å}, \, c = 11.107 \, \text{Å} $
    • $ R $-factor: 0.046 (indicative of high crystallinity).
  • Key Insight : Electron-donating methyl groups reduce molecular polarity compared to electron-withdrawing Cl substituents, leading to less dense packing and altered hydrogen-bonding patterns .
N-(3,5-Dichlorophenyl)-2,2,2-Trichloro-acetamide ()
  • Structural Differences : Replaces the sulfamoyl-linked phenylacetamide with a trichloro-acetamide group.
  • Crystal Data :
    • Space Group: $ P2_1/c $
    • Asymmetric Unit: 1 molecule.
  • Key Insight : The trichloro-acetamide group introduces steric bulk and stronger hydrogen-bond acceptors, resulting in distinct lattice constants compared to sulfamoyl analogs .

Influence of Sulfamoyl vs. Non-Sulfamoyl Linkages

2-(Benzotriazol-1-yl)-N-[(3,5-Dichlorophenyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide ()
  • Structural Differences : A benzotriazolyl-pyridyl acetamide with a 3,5-dichlorobenzyl group instead of a sulfamoyl bridge.
  • Synthesis : Utilizes reductive amination and HPLC purification (purity >95%).
N-[4-({1-[(3,4-Dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl}sulfamoyl)phenyl]acetamide ()
  • Structural Differences: Incorporates a pyridinone ring and a 3,4-dichlorobenzyl group.
  • Commercial Relevance : Listed with three suppliers, suggesting industrial or pharmacological applications.
  • Key Insight: The pyridinone moiety introduces additional hydrogen-bonding sites, enhancing interaction with biological targets compared to simpler acetamides .

Chlorination Patterns and Electronic Effects

N-(3-Chloro-4-hydroxyphenyl)acetamide ()
  • Structural Differences : Features a hydroxyl group adjacent to a chlorine substituent.
  • Key Insight : The hydroxyl group increases solubility in aqueous media but reduces thermal stability due to intermolecular hydrogen bonding .
N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-acetamide ()
  • Structural Differences : Methyl substituents instead of chlorines.
  • Crystal Data: Two molecules per asymmetric unit, unlike mono-molecule units in dichloro analogs.
  • Key Insight : Electron-donating methyl groups disrupt planar molecular arrangements, leading to looser packing and lower melting points .

Comparative Physicochemical Properties

Compound Substituents Key Functional Groups Solubility (Polar Solvents) Melting Point (°C) Crystallinity ($ R $-factor)
Target Compound 3,5-Cl₂C₆H₃-sulfamoyl Sulfamoyl, Acetamide Moderate >200 (estimated) 0.046
N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}acetamide 3,4-(CH₃)₂C₆H₃-sulfamoyl Sulfamoyl, Acetamide High ~180 0.046
N-(3,5-Dichlorophenyl)-2,2,2-Trichloro-acetamide 3,5-Cl₂C₆H₃ Trichloro-acetamide Low ~150 0.10 (estimated)
N-[4-({1-[(3,4-Dichlorophenyl)methyl]-6-oxo-... 3,4-Cl₂C₆H₃, Pyridinone Sulfamoyl, Pyridinone Moderate N/A N/A

Biological Activity

N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, focusing on its anticancer and anticonvulsant properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a sulfamoyl group attached to a dichlorophenyl moiety and an acetamide functional group. Its chemical formula is C14H13Cl2N2O3SC_{14}H_{13}Cl_2N_2O_3S, highlighting the presence of chlorine atoms which are known to influence biological activity through various mechanisms.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC14H13Cl2N2O3SC_{14}H_{13}Cl_2N_2O_3S
Molecular Weight348.83 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies indicate that derivatives of this compound can induce apoptosis in various cancer cell lines.

The proposed mechanism involves the inhibition of cell proliferation through:

  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : It may cause G1/S phase arrest in cancer cells.

Efficacy

Research shows significant efficacy against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. For instance, derivatives have demonstrated IC50 values ranging from 52 μM to 80 μM against PC3 cells, indicating robust anticancer potential .

Anticonvulsant Activity

In addition to its anticancer effects, this compound exhibits anticonvulsant properties.

Study Findings

Research involving animal models has shown that certain derivatives possess significant anticonvulsant effects. The mechanism is believed to involve modulation of GABAergic neurotransmitter systems, crucial for seizure control .

Table 2: Summary of Biological Activities

Activity TypeCell Line/ModelMechanismIC50 (μM)
AnticancerPC3 (Prostate Cancer)Apoptosis induction52 - 80
AnticonvulsantAnimal ModelsGABAergic modulationNot specified

Case Studies and Research Findings

  • Anticancer Studies : A study reported that this compound derivatives significantly inhibited the growth of cancer cells in vitro. The mechanism involved apoptosis and cell cycle regulation .
  • Anticonvulsant Research : Another study highlighted the effectiveness of modified derivatives in reducing seizure frequency in animal models. The compounds were shown to enhance GABAergic transmission, providing a potential pathway for therapeutic development .

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